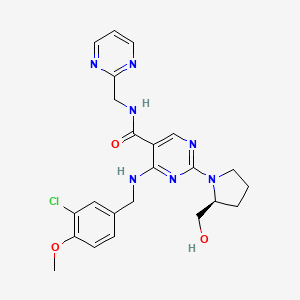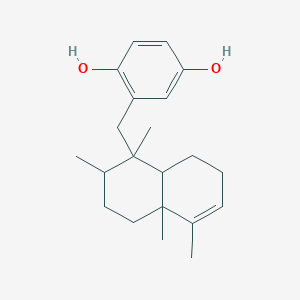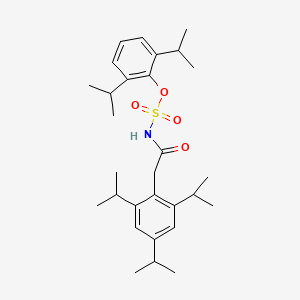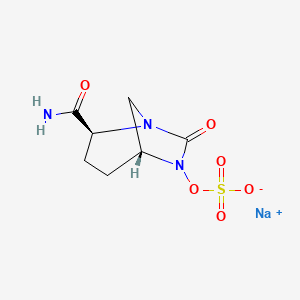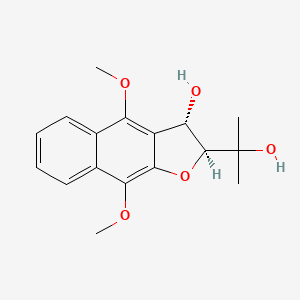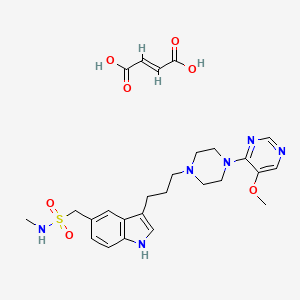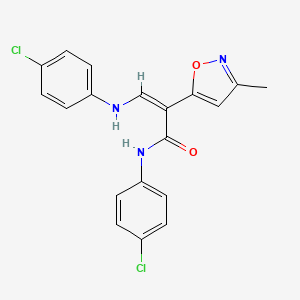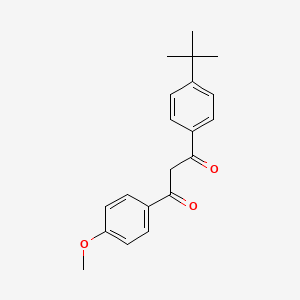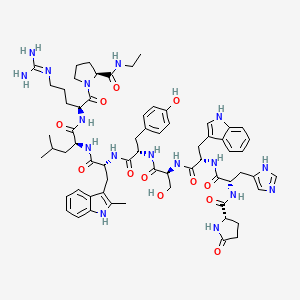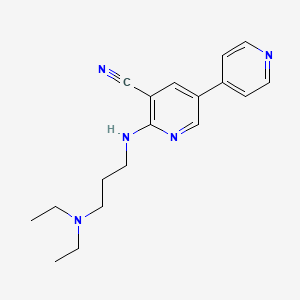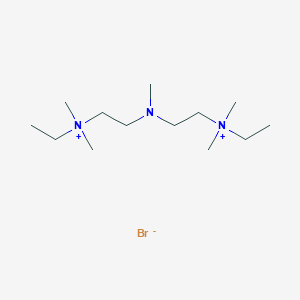
Azamethone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azomethane is an organic compound with the chemical formula CH3-N=N-CH3 . It exhibits cis-trans isomerism . It can be produced by the reaction of 1,2-dimethylhydrazine dihydrochloride with copper(II) chloride in sodium acetate solution .
Synthesis Analysis
Azomethane can be produced by the reaction of 1,2-dimethylhydrazine dihydrochloride with copper(II) chloride in sodium acetate solution . The reaction produces the azomethane complex of copper(I) chloride, which can produce free azomethane by thermal decomposition .Molecular Structure Analysis
Azomethane has a molecular formula of C2H6N2 . It has a molar mass of 58.084 g/mol . The molecule exhibits cis-trans isomerism .Chemical Reactions Analysis
Azomethane is the source of methyl radical in the laboratory . The decomposition of azomethane at 850–1430 K occurs via the concerted mechanism .Physical And Chemical Properties Analysis
Azomethane is a colourless to pale yellow gas . It has a melting point of -78 °C (trans) and -66 °C (cis), and a boiling point of 1.5 °C (trans) and 95 °C (cis) . It has a density of 0.8±0.1 g/cm3 .Aplicaciones Científicas De Investigación
1. Reproductive System Impact
Azamethone, known for its use as a corticosteroid, has shown significant effects on the reproductive system. Studies have found that its administration can lead to changes in reproductive hormones and cell structures. For instance, prenatal exposure to a corticosteroid similar to this compound in rats resulted in altered hormone levels and changes in testicular cell numbers, suggesting potential impacts on fertility and reproductive health (Hosseini & Moshveghi, 2016).
2. Research Tool Development
This compound derivatives have been used to develop research tools, such as reporter gene cell lines, for studying glucocorticoid receptor activation. These tools are valuable for pre-clinical drug testing and environmental applications. For example, a study developed a luciferase reporter gene cell line that responds specifically to glucocorticoids, demonstrating the potential of this compound-based compounds in research settings (Novotná, Pávek, & Dvořák, 2012).
3. Photoisomerization Research
In the field of photopharmacology, azobenzene compounds, which may include this compound derivatives, have been explored for their ability to be photoswitched in vivo. These compounds can be used as tools to control biological targets with light, offering potential applications in targeted drug action and precise temporal control in therapeutic interventions (Dong et al., 2015).
4. Environmental Impact Studies
This compound-related compounds have also been studied for their environmental impacts. For instance, the effects of azamethiphos, a related compound, on aquatic organisms have been explored. Transcriptomic analyses have revealed significant gene responses in certain species exposed to azamethiphos, indicatingits potential environmental impact and helping to understand resistance mechanisms to organophosphates (Valenzuela-Muñoz, Chávez-Mardones, & Gallardo‐Escárate, 2015).
5. Drug Interaction and Toxicity Studies
The interaction of this compound with other drugs and its potential toxicity have been subjects of research. Studies have examined how this compound, when combined with other compounds, affects cellular responses and toxicity levels. This research is crucial for understanding the safe application of this compound in medical treatments and its potential side effects when combined with other medications (Kumi‐Diaka, Nguyen, & Butler, 1999).
6. Drug Delivery Research
Innovations in drug delivery methods have also incorporated this compound derivatives. Studies have focused on enhancing the efficiency of topical drug delivery systems using compounds like Azone, which could potentially include this compound derivatives. These advancements could lead to more effective and targeted drug therapies (Beastall, Hadgraft, & Washington, 1988).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Azamethone involves the condensation of 4-chloroaniline with N-methyl-N-(2-chloroethyl)amine followed by reduction and further reaction with acetic anhydride and sodium acetate.", "Starting Materials": [ "4-chloroaniline", "N-methyl-N-(2-chloroethyl)amine", "Sodium borohydride", "Acetic anhydride", "Sodium acetate", "Methanol", "Chloroform", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "4-chloroaniline is reacted with N-methyl-N-(2-chloroethyl)amine in the presence of hydrochloric acid and methanol to form N-methyl-N-(4-chlorophenyl)-N-(2-chloroethyl)amine.", "Sodium borohydride is added to the reaction mixture to reduce the imine intermediate to form N-methyl-N-(4-chlorophenyl)-N-(2-ethylamino)ethanol.", "The resulting intermediate is reacted with acetic anhydride and sodium acetate in chloroform to form the final product Azamethone.", "The product is then purified using column chromatography and recrystallization techniques." ] } | |
Número CAS |
306-53-6 |
Fórmula molecular |
C13H33Br2N3 |
Peso molecular |
391.23 g/mol |
Nombre IUPAC |
ethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethyl-methylamino]ethyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C13H33N3.2BrH/c1-8-15(4,5)12-10-14(3)11-13-16(6,7)9-2;;/h8-13H2,1-7H3;2*1H/q+2;;/p-2 |
Clave InChI |
UPCIBFUJJLCOQG-UHFFFAOYSA-L |
SMILES |
CC[N+](C)(C)CCN(C)CC[N+](C)(C)CC.[Br-] |
SMILES canónico |
CC[N+](C)(C)CCN(C)CC[N+](C)(C)CC.[Br-].[Br-] |
Apariencia |
Solid powder |
Otros números CAS |
306-53-6 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
60-30-0 (Parent) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
azamethonium bromide pentamin pentamine pentamine dibromide pentamine dichloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



